molecular formula C8H9N3O B13320804 5-Amino-2-ethoxypyridine-3-carbonitrile

5-Amino-2-ethoxypyridine-3-carbonitrile

Cat. No.: B13320804
M. Wt: 163.18 g/mol
InChI Key: XUOUCZDGSMTYFK-UHFFFAOYSA-N
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Description

5-Amino-2-ethoxypyridine-3-carbonitrile is an organic compound with the molecular formula C8H9N3O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-ethoxypyridine-3-carbonitrile typically involves the reaction of 2-ethoxypyridine-3-carbonitrile with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-ethoxypyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

5-Amino-2-ethoxypyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-ethoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Amino-2-ethoxypyridine-3-carbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for specific research and industrial purposes .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-amino-2-ethoxypyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3O/c1-2-12-8-6(4-9)3-7(10)5-11-8/h3,5H,2,10H2,1H3

InChI Key

XUOUCZDGSMTYFK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=N1)N)C#N

Origin of Product

United States

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